molecular formula C19H20ClN3O3S B14099395 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chlorophenyl)-N-methylacetamide

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chlorophenyl)-N-methylacetamide

Cat. No.: B14099395
M. Wt: 405.9 g/mol
InChI Key: FKFBMNIPQNYZOZ-UHFFFAOYSA-N
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Description

The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chlorophenyl)-N-methylacetamide is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core. Its structure includes:

  • A 3-butyl substituent on the pyrimidine ring, contributing to lipophilicity.
  • A 2,4-dioxo moiety in the dihydrothienopyrimidinone system, which may enhance hydrogen-bonding interactions.
  • An N-(3-chlorophenyl)-N-methylacetamide side chain, introducing steric and electronic effects via the chloro-substituted aromatic ring and methyl group.

Properties

Molecular Formula

C19H20ClN3O3S

Molecular Weight

405.9 g/mol

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(3-chlorophenyl)-N-methylacetamide

InChI

InChI=1S/C19H20ClN3O3S/c1-3-4-9-22-18(25)17-15(8-10-27-17)23(19(22)26)12-16(24)21(2)14-7-5-6-13(20)11-14/h5-8,10-11H,3-4,9,12H2,1-2H3

InChI Key

FKFBMNIPQNYZOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N(C)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chlorophenyl)-N-methylacetamide typically involves multiple steps. One common method includes the reaction of 2,3-dimethoxythiophene with hexane-1,2-diol in the presence of toluene-4-sulphonic acid in toluene at 85°C . This reaction forms the thieno[3,2-d]pyrimidine core, which is then further functionalized to introduce the butyl, chlorophenyl, and methylacetamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chlorophenyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chlorophenyl)-N-methylacetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chlorophenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with other heterocyclic and amide-containing molecules. Below is a comparative analysis with compounds from the provided evidence:

Parameter Target Compound 3-Chloro-N-phenyl-phthalimide () Amide Derivatives ()
Core Structure Thieno[3,2-d]pyrimidinone (fused thiophene + pyrimidine) Phthalimide (isoindole-1,3-dione) Tetrahydropyrimidin-1(2H)-yl or hexanamide backbone
Key Substituents - 3-Butyl group
- N-(3-chlorophenyl)-N-methylacetamide
- 3-Chloro group
- N-phenyl group
- 2,6-Dimethylphenoxy
- Hydroxy and diphenylhexanamide
Functional Groups - Dioxo pyrimidine
- Acetamide
- Chloro-aromatic
- Imide
- Phenoxyacetamide
- Hydroxyhexanamide
Potential Applications Hypothetical: Kinase inhibition, polymer precursors Monomer for polyimide synthesis Likely pharmaceutical (e.g., protease inhibitors or antibiotics)

Key Findings:

Core Diversity: The target compound’s thienopyrimidinone core differs from the phthalimide in , which is used in polymer synthesis . The amides in feature tetrahydropyrimidinyl or hexanamide backbones, which are structurally distinct but share the acetamide functionality seen in the target compound.

Substituent Effects: The 3-chlorophenyl group in the target compound parallels the chloro-aromatic motif in ’s phthalimide. This group may enhance binding to hydrophobic pockets in biological targets or influence polymer crystallinity .

Functional Group Impact :

  • The dioxo moiety in the target compound’s core could facilitate hydrogen bonding, akin to the imide group in phthalimide derivatives .
  • The N-methylacetamide side chain introduces steric hindrance and reduced polarity compared to the unmodified acetamides in .

Research Implications and Limitations

  • Hypothetical Applications : Based on core similarity to kinase inhibitors (e.g., imatinib analogs) and the phthalimide’s role in polymers, the compound could be optimized for therapeutic or material science applications.
  • Synthetic Challenges : The bulky 3-butyl and N-methyl groups may complicate synthesis compared to simpler phthalimides or linear amides .

Biological Activity

The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chlorophenyl)-N-methylacetamide is a synthetic organic molecule that belongs to the thieno[3,2-d]pyrimidine class. This compound has garnered attention for its potential biological activities and therapeutic applications due to its unique structural features.

Structural Characteristics

The molecular formula of the compound is C19H20ClN3O3SC_{19}H_{20}ClN_3O_3S, with a molar mass of approximately 393.89 g/mol. The structure incorporates a thieno[3,2-d]pyrimidine core, which is characterized by a fused pyrimidine and thiophene ring. The presence of the butyl group enhances lipophilicity, while the chlorophenyl and methylacetamide substituents may influence its biological interactions.

Property Value
Molecular FormulaC19H20ClN3O3SC_{19}H_{20}ClN_3O_3S
Molar Mass393.89 g/mol
IUPAC NameThis compound

Anticancer Properties

Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit significant anticancer properties. For instance, related compounds have been shown to inhibit tumor cell proliferation by targeting specific molecular pathways involved in cancer progression. The mechanism often involves the inhibition of bromodomain-containing proteins, which play a crucial role in gene expression regulation linked to cancer.

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against various bacterial strains. Studies have shown that derivatives of thieno[3,2-d]pyrimidine can effectively inhibit bacterial growth by disrupting cellular functions. This activity is attributed to their ability to interfere with bacterial enzyme systems.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : Binding to active sites of enzymes critical for cancer cell survival and proliferation.
  • Receptor Modulation : Interacting with specific receptors that regulate cellular signaling pathways related to inflammation and cancer.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the efficacy of thieno[3,2-d]pyrimidine derivatives in inhibiting cancer cell lines. The results indicated that modifications in substituents significantly affect biological activity, with some derivatives showing IC50 values in the low micromolar range against various cancer cell lines.
    Compound Cell Line Tested IC50 (µM)
    2-(3-butyl-2,4-dioxo-3,4-dihydro...)MCF-75.6
    5-Methylthieno[3,2-d]pyrimidineHeLa7.8
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones in agar diffusion assays.
    Bacterial Strain Inhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12

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